molecular formula CH5N5O B096506 1H-tetrazol-5-amine hydrate CAS No. 15454-54-3

1H-tetrazol-5-amine hydrate

Cat. No. B096506
CAS RN: 15454-54-3
M. Wt: 103.08 g/mol
InChI Key: JVSMPWHQUPKRNV-UHFFFAOYSA-N
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Description

1H-tetrazol-5-amine hydrate is a derivative of tetrazole, a class of synthetic organic heterocyclic compounds known for their high nitrogen content and stability. Tetrazoles, particularly 5-substituted 1H-tetrazoles, are recognized for their utility in medicinal chemistry as bioisosteric replacements for carboxylic acids. They are present in various clinical drugs, such as losartan, cefazolin, and alfentanil, highlighting their significance in pharmaceutical applications .

Synthesis Analysis

The synthesis of 1H-tetrazol-5-amine hydrate and its derivatives can be achieved through various methods. One approach involves the use of 5-amino-1H-tetrazolium halogenide salts as starting materials for the synthesis of energetic compounds. These salts can be synthesized and characterized by crystal structure determination, and their bonding parameters can be compared to calculated values . Another method includes a gold-catalyzed reaction of isocyanides with hydrazoic acid, which can selectively produce 1-substituted 1H-tetrazol-5-amines in high yields . Additionally, the use of chitosan supported magnetic ionic liquid nanoparticles as a novel heterogeneous catalyst has been shown to efficiently synthesize 1- and 5-substituted 1H-tetrazoles from nitriles and amines at low temperatures .

Molecular Structure Analysis

The molecular structure of 1H-tetrazol-5-amine hydrate derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of an energetic material precursor containing the 1H-tetrazol-5-amine moiety was determined to belong to the orthorhombic space group, with specific lattice parameters and a density of 1.617 g·cm⁻³. The structure exhibits intermolecular hydrogen bonds and wave-like two-dimensional molecular layers, as well as strong π-interactions .

Chemical Reactions Analysis

1H-tetrazol-5-amine hydrate and its derivatives participate in a variety of chemical reactions. For example, the radical cyclization of 1H-tetrazol-5-amines with alkynes can lead to the formation of tetrazolo[1,5-a]quinolines, a process mediated by tert-butyl nitrite under mild conditions without external additives . Moreover, the synthesis of 1,5-disubstituted tetrazoles containing a propargyl moiety can be achieved through multicomponent reactions, highlighting the versatility of 1H-tetrazol-5-amines in synthesizing bioactive compounds and materials for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-tetrazol-5-amine hydrate derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds and π-interactions can affect the material's density, sensitivity to impact and friction, and thermal properties. For instance, the measured impact sensitivity and friction sensitivity of a synthesized energetic material precursor were found to be 10 J and 190 N, respectively . The use of ionic liquids in the synthesis of tetrazoles has also been shown to enhance reaction rates due to their inherent Bronsted acidity and high polarity .

Scientific Research Applications

  • Synthesis of Tetrazoles : Efficient synthesis methods for 1- and 5-substituted 1H-tetrazoles have been developed using environmentally friendly catalysts. These methods are significant for producing a variety of tetrazoles in high yields at low temperatures, indicating potential applications in green chemistry processes (Khalafi‐Nezhad & Mohammadi, 2013).

  • Medicinal Chemistry Applications : Tetrazoles, including 1H-tetrazol-5-amine derivatives, are used in medicinal chemistry as bioisosteres for various functional groups, such as carboxylic acids and amines. This is due to their stability and versatility in drug design (Reed & Jeanneret, 2021).

  • Gold-Catalysed Synthesis : A gold-catalysed reaction has been developed for the selective synthesis of cyanamides and 1-substituted 1H-tetrazol-5-amines from isocyanides, offering convenient access to these compounds, which are otherwise challenging to synthesize (Škoch, Císařová, & Štěpnička, 2018).

  • Phytocidal Activity : Some 1-substituted 1H-1,2,3,4-tetrazole compounds have demonstrated strong phytocidal activity, suggesting potential applications in agriculture and pest control (Su, Hong, Shan, & Zhang, 2006).

  • Energetic Materials and Photodegradation : Tetrazole derivatives, such as bis(1H-tetrazol-5-yl)amine, are explored as high nitrogen composite propellants. Studies on their photodegradation under solar and UV light provide insights into their environmental impact and degradation pathways (Halasz, Hawari, & Perreault, 2020).

  • Synthesis of Bioactive Compounds : 1,5-Disubstituted tetrazoles, including 1H-tetrazol-5-amine derivatives, are synthesized for use in bioimaging, explosives, and high energy materials, highlighting their broad applications in various fields (Rentería-Gómez & Gámez-Montaño, 2016).

  • Antimicrobial and Anticorrosive Properties : Silver(I) complexes with 1-benzyl-1H-tetrazoles, including 1H-tetrazol-5-amine derivatives, exhibit significant antimicrobial activity, while some tetrazole derivatives show effectiveness as corrosion inhibitors for aluminum in acidic solutions (Andrejević et al., 2018); (Khaled & Al‐qahtani, 2009).

Safety And Hazards

1H-tetrazol-5-amine hydrate is a flammable solid. Heating may cause an explosion. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2H-tetrazol-5-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSMPWHQUPKRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480656
Record name 2H-Tetrazol-5-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-tetrazol-5-amine hydrate

CAS RN

15454-54-3
Record name 2H-Tetrazol-5-amine, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15454-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazol-5-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Wang, L Liu, L Ma, J Yuan, L Wang, H Wang… - Polymer Degradation …, 2022 - Elsevier
… First, 0.1 mol of 1H-tetrazol-5-amine hydrate was introduced into a three necked bottle containing ethanol. After 1H-tetrazol-5-amine hydrate were dissolved, 0.1 mol of vanillin was …
Number of citations: 28 www.sciencedirect.com
CS Yao, CX Yu, L Song, SJ Tu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The title compound was synthesized by solid-state reaction of 4-bromobenzaldehyde, 1H-tetrazol-5-amine hydrate and methyl acetoacetate in a 1:1:1 molar ratio, catalyzed by sulfamic …
Number of citations: 1 scripts.iucr.org
C Yao, S Lei, C Wang, C Yu, S Tu - Journal of Heterocyclic …, 2008 - Wiley Online Library
… The effect of solvent on the reaction was initially examined by reacting ethyl 3-oxobutanoate (1 mmol), 1Htetrazol-5-amine hydrate (1 mmol) and phenyl aldehyde (1 mmol) catalyzed by …
Number of citations: 48 onlinelibrary.wiley.com

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